molecular formula C6H16ClNO B576427 1-Amino-3,3-dimethylbutan-2-OL hydrochloride CAS No. 1438-15-9

1-Amino-3,3-dimethylbutan-2-OL hydrochloride

Cat. No.: B576427
CAS No.: 1438-15-9
M. Wt: 153.65
InChI Key: LLQYKTKSFRTTJA-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylbutan-2-ol hydrochloride is a chiral amino alcohol building block of significant value in organic and medicinal chemistry research . Its structure, featuring both amine and hydroxyl functional groups on a sterically hindered backbone, makes it a versatile precursor for the synthesis of more complex molecules . Researchers utilize this compound and its stereoisomers, such as (S)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride, as key chiral auxiliaries and ligands in asymmetric synthesis . Furthermore, amino alcohols of this class are extensively investigated for their role in modulating the physiochemical properties of drug candidates and are commonly incorporated into compound libraries for high-throughput screening and drug discovery initiatives . The tert-butyl group adjacent to the chiral center provides a defined stereochemical environment, which is crucial for influencing the stereochemical outcome of catalytic reactions and for imparting specific conformational properties to resulting molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(8)4-7;/h5,8H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQYKTKSFRTTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698059
Record name 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70698059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-15-9, 2089245-23-6
Record name 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-amino-3,3-dimethylbutan-2-ol hydrochloride
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Preparation Methods

The synthesis of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve more complex procedures to ensure high purity and yield .

Chemical Reactions Analysis

1-Amino-3,3-dimethylbutan-2-OL hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3,3-dimethylbutan-2-OL hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include metabolic processes and signal transduction .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Amino-3,3-dimethylbutan-2-one hydrochloride
  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • CAS Number : 33119-72-1
  • Synonyms: 1-Amino-3,3-dimethyl-2-butanone hydrochloride, α-Aminopinacolone hydrochloride .

Structural Features: The compound consists of a branched butanone backbone with a primary amine group at position 1 and two methyl groups at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Memantine Hydrochloride

  • IUPAC Name: 1-Amino-3,5-dimethyladamantane hydrochloride
  • Molecular Formula : C₁₂H₂₂ClN
  • Molecular Weight : 215.76 g/mol
  • CAS Number : 41100-52-1 .

Key Differences :

Feature 1-Amino-3,3-dimethylbutan-2-OL HCl Memantine HCl
Core Structure Linear ketone with branched methyl groups Tricyclic adamantane ring
Polarity Higher (due to ketone) Lower (hydrophobic adamantane)
Applications Ligand synthesis NMDA receptor antagonist (Alzheimer’s treatment)

Research Findings :

  • Memantine’s adamantane structure enhances blood-brain barrier penetration, making it suitable for neurological applications .
  • The target compound’s linear structure is more adaptable for coordination chemistry but lacks therapeutic receptor affinity .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • CAS Number: Not explicitly listed (see ).

Key Differences :

Feature 1-Amino-3,3-dimethylbutan-2-OL HCl Methyl Ester Analog
Functional Groups Ketone, primary amine Ester, secondary amine
Reactivity Less electrophilic Higher (ester hydrolysis)
Applications Ligand synthesis Intermediate in peptide mimetics

Structural Impact :
The ester group in the analog increases susceptibility to nucleophilic attack, whereas the ketone in the target compound is more stable under basic conditions .

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

  • Molecular Formula: C₁₂H₂₂ClNO
  • Molecular Weight : 231.76 g/mol
  • CAS Number : 1363380-82-8 (related compound in ).

Key Differences :

Feature 1-Amino-3,3-dimethylbutan-2-OL HCl Adamantane Derivative
Core Structure Linear chain Rigid tricyclic adamantane
Solubility Higher in polar solvents Lower due to hydrophobicity
Applications Chemical synthesis Potential pharmaceutical use (e.g., glaucoma)

Research Notes: Adamantane derivatives exhibit enhanced binding to hydrophobic pockets in proteins, unlike the target compound’s flexible backbone .

(S)-2-Aminoheptan-3-one Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 156990-36-2 .

Key Differences :

Feature 1-Amino-3,3-dimethylbutan-2-OL HCl Heptanone Analog
Chain Length C4 backbone C7 backbone
Lipophilicity Lower Higher (longer alkyl chain)
Applications Ligands, intermediates Unspecified (similar amines used in drug discovery)

Critical Analysis of Structural and Functional Differences

  • Branched vs. Cyclic Structures : The target compound’s linearity allows conformational flexibility, advantageous in ligand design, while adamantane derivatives (Memantine) offer rigidity for targeted receptor binding .
  • Functional Groups : Ketones (target compound) are less reactive than esters (methyl ester analog) but more stable under physiological conditions .
  • Bioactivity : Adamantane-based compounds dominate in neurology due to their pharmacokinetic profiles, whereas the target compound is primarily a synthetic intermediate .

Biological Activity

1-Amino-3,3-dimethylbutan-2-OL hydrochloride, also known as DMBA (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride, is a chiral amino alcohol with significant implications in both organic synthesis and pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses supported by various studies.

Chemical Structure:

  • Molecular Formula: C6H15ClN2O
  • Molecular Weight: 152.65 g/mol
  • Chirality: The compound has a chiral center, leading to two enantiomers: (R)- and (S)- forms, which can exhibit different biological activities.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which play a crucial role in modulating enzyme activity and influencing biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, potentially impacting metabolic pathways relevant to various diseases.
  • Receptor Interaction: Its structural similarity to natural substrates allows it to bind selectively to chiral receptors, enhancing specificity in therapeutic applications.

Case Studies and Research Findings

  • Neurological Conditions:
    • Research has explored the use of DMBA as an intermediate in synthesizing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier is particularly noteworthy.
    • A study indicated that DMBA derivatives could exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease.
  • Antimicrobial Activity:
    • Preliminary studies have shown that DMBA possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Effects:
    • DMBA has been evaluated for its anti-inflammatory capabilities, with evidence suggesting it may inhibit pro-inflammatory cytokines in vitro . This property could be beneficial in developing treatments for inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructure SimilarityBiological ActivityUnique Features
(S)-1-Amino-3,3-dimethylbutan-2-olChiralDifferent enzyme inhibition profileOpposite chirality affects bioactivity
1-Amino-2-butanol hydrochlorideLacks methyl groupsLess potent antimicrobial effectsSimpler structure
2-Amino-3-methylbutan-1-olDifferently substitutedVaries in reactivityDistinct functional groups

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource (Evidence)
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
SolubilityWater, methanol (high)
Melting Point~268°C (decomposes)
Chiral Centers1 (at C2)

How can researchers address low synthetic yields of this compound during scale-up from laboratory to industrial production?

Answer:
Key strategies include:

  • Optimizing reaction parameters : Adjust temperature, substrate concentration, and catalyst loading to minimize side reactions. For example, continuous flow reactors improve heat transfer and mixing efficiency in scaled syntheses .
  • Green chemistry principles : Use water as a solvent or employ recyclable catalysts to enhance sustainability .
  • Purification techniques : Crystallization or column chromatography ensures high-purity yields, as seen in industrial protocols for structurally similar compounds .

What computational modeling approaches are effective in predicting the metabolic stability of this compound for pharmaceutical development?

Answer:

  • Density functional theory (DFT) : Predicts oxidation sites by analyzing electron density and frontier molecular orbitals .
  • Molecular docking simulations : Assess interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolic liabilities .
  • AI-driven platforms : Tools like Pistachio and Reaxys databases enable retrosynthetic planning and metabolic pathway prediction, as applied to amino alcohol derivatives .

How does the stereochemical configuration of this compound influence its biological activity and receptor binding affinity?

Answer:

  • Enantioselectivity : The (S)-enantiomer may exhibit higher affinity for NMDA receptors, analogous to memantine hydrochloride’s stereospecific antagonism .
  • Chiral resolution : Techniques like chiral HPLC or enzymatic kinetic resolution isolate active stereoisomers, critical for pharmacological studies .
  • Receptor binding : Molecular dynamics simulations reveal that stereochemistry alters hydrogen-bonding networks with target proteins, affecting potency .

What strategies are recommended for resolving contradictory data regarding the solubility profile of this compound in different solvent systems?

Answer:

  • Standardized protocols : Use the shake-flask method with HPLC quantification under controlled temperature and pH .
  • Thermodynamic modeling : Compare experimental data with COSMO-RS predictions to account for solvent polarity and ionic strength effects .
  • Polymorph screening : X-ray powder diffraction (XRPD) identifies crystalline forms that may influence solubility discrepancies .

In designing stability studies for this compound, what accelerated degradation conditions should be implemented to predict long-term storage stability?

Answer:
Follow ICH Q1A(R2) guidelines :

  • Thermal stress : 40–60°C for 1–3 months to simulate aging .
  • Humidity : 75% RH to assess hydrolysis susceptibility, critical for hydrochloride salts .
  • Photolytic testing : Expose to UV light (ICH Option 2) to detect photodegradation products .
  • Analytical monitoring : LC-MS identifies degradation pathways, such as deamination or oxidation .

How can researchers validate the enantiomeric purity of this compound in asymmetric synthesis?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) for baseline separation of enantiomers .
  • Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) .
  • Nuclear Overhauser effect (NOE) NMR : Confirms spatial arrangement of substituents around the chiral center .

What are the critical considerations for selecting reaction solvents in the synthesis of this compound to minimize side reactions?

Answer:

  • Polar aprotic solvents : Acetonitrile or DMF enhance nucleophilicity of the amino group while stabilizing intermediates .
  • Acidic conditions : Hydrochloric acid in dioxane facilitates salt formation without epimerization, as shown in peptide coupling reactions .
  • Solvent-free systems : Mechanochemical grinding reduces byproduct formation in solid-state syntheses .

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